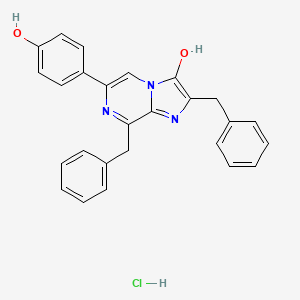
Coelenterazine h (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coelenterazine h (hydrochloride) is a derivative of the naturally occurring luciferin, coelenterazine. It is widely used in bioluminescence research due to its ability to emit light upon oxidation. This compound is particularly valuable in the study of calcium ion concentrations and as a substrate for various luciferases, including Renilla luciferase and Gaussia luciferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coelenterazine h (hydrochloride) involves several steps, starting from basic organic compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of coelenterazine h (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified through techniques such as crystallization and chromatography to meet stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Coelenterazine h (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This is the primary reaction, where the compound emits light upon oxidation by molecular oxygen.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: Various substituents can be introduced to the imidazopyrazinone core to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major product of the oxidation reaction is coelenteramide, which is responsible for the bioluminescent emission. Other products may include various substituted derivatives, depending on the specific reactions performed .
Wissenschaftliche Forschungsanwendungen
Coelenterazine h (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence assays to study reaction mechanisms and kinetics.
Biology: Serves as a substrate for bioluminescent proteins, enabling the study of cellular processes such as calcium signaling and protein-protein interactions.
Medicine: Applied in diagnostic imaging and as a reporter in gene expression studies.
Industry: Utilized in high-throughput screening assays for drug discovery and environmental monitoring.
Wirkmechanismus
The mechanism of action of coelenterazine h (hydrochloride) involves its oxidation by luciferase enzymes, leading to the emission of light. The molecular targets include various luciferases, such as Renilla luciferase and Gaussia luciferase. The pathways involved in this process include the binding of coelenterazine to the active site of the enzyme, followed by its oxidation and the subsequent release of photons .
Vergleich Mit ähnlichen Verbindungen
Coelenterazine h (hydrochloride) is unique among its derivatives due to its higher luminescence intensity and longer-lasting emission. Similar compounds include:
Coelenterazine cp: Known for its faster response time and higher luminescence compared to native coelenterazine.
Coelenterazine f: Exhibits different spectral properties, making it suitable for specific applications.
Coelenterazine hcp: Offers the highest luminescence quantum yield among the derivatives
These compounds differ in their spectral properties, luminescence intensity, and response times, making each suitable for different research applications .
Eigenschaften
Molekularformel |
C26H22ClN3O2 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H |
InChI-Schlüssel |
WNNCQCAQZZMPOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


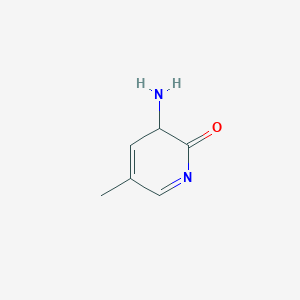


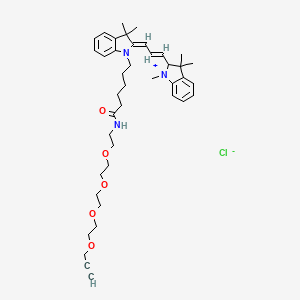

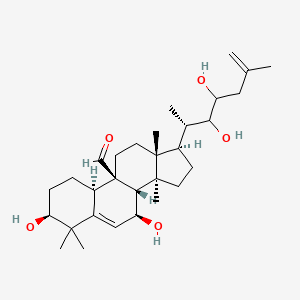
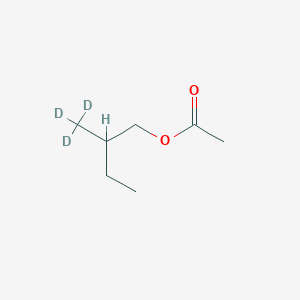
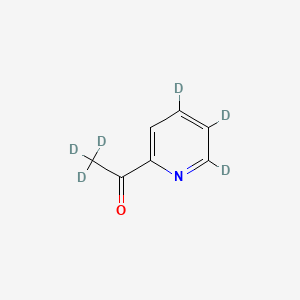

![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
